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Compound of Interest

Compound Name: Shp2-IN-29

Cat. No.: B15578838

A Head-to-Head Battle of Allosteric SHP2
Inhibitors: TNO155 vs. SHP099

In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has
emerged as a critical node in cellular signaling pathways, making it a prime target for drug
development. Two prominent allosteric inhibitors, TNO155 and SHP099, both developed by
Novartis, have been at the forefront of research. This guide provides a detailed comparative
analysis of their allosteric mechanisms, supported by experimental data, to inform researchers,
scientists, and drug development professionals.

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that
plays a pivotal role in the RAS-MAPK signaling cascade, a pathway crucial for cell growth,
differentiation, and survival.[1] Dysregulation of SHP2 activity is implicated in various cancers,
making it an attractive therapeutic target.[1] Allosteric inhibitors represent a novel approach by
binding to a site distinct from the active site, locking the enzyme in an inactive conformation.[2]
This comparative guide focuses on TNO155 and its predecessor, SHP099, which has been
instrumental in validating SHP2 as a druggable target.

Mechanism of Action: A Tale of Two Allosteric
Modulators

Both TNO155 and SHP099 are allosteric inhibitors that bind to a tunnel-like pocket at the
interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine
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phosphatase (PTP) domains of SHP2.[2] This binding stabilizes SHP2 in a closed, auto-
inhibited conformation, preventing its interaction with upstream activators and subsequent
downstream signaling.[3] In this inactive state, the N-SH2 domain physically blocks the PTP
active site, thus inhibiting its catalytic function.

While sharing a common mechanism, TNO155 was developed as a structurally optimized
successor to SHP099, aiming to improve upon its predecessor's pharmacological properties.[2]
SHP099, despite its high potency, has been associated with certain liabilities, including
phototoxicity and off-target effects such as hERG toxicity, which are attributed to its highly basic
amine group.[2] TNO155 was designed to mitigate these issues while retaining or even
enhancing on-target potency.

Caption: Allosteric inhibition of the SHP2 signaling pathway.

Quantitative Data Presentation

The following tables summarize the key quantitative data comparing the biochemical activity
and cellular potency of TNO155 and SHP099. TNO155 consistently demonstrates superior
potency across various cancer cell lines.

Table 1: Biochemical and Cellular Activity of TNO155 vs. SHP099

Inhibitor Target Assay Type IC50 Reference
TNO155 Wild-Type SHP2 Biochemical 11 nM [3]
SHP099 Wild-Type SHP2 Biochemical 71 nM [3]
TNO155 KYSES520 cells pPERK Inhibition 8 nM [4]
SHP099 KYSES520 cells pERK Inhibition ~250 nM [4]
TNO155 KYSE520 cells Cell Proliferation 100 nM [4]
SHP099 ZAEEITSA'MB'%S PERK Inhibition ~ ~250 nM [4]

Table 2: Comparative Cellular IC50 Values in Oral Squamous Cell Carcinoma (OSCC) Cell
Lines
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Cell Line TNO155 IC50 (uM) SHP099 IC50 (uM)
ORL-48 0.39 5.32
ORL-115 0.51 6.88
ORL-136 0.62 7.21

... (data for 18 other cell lines)

Data adapted from a study on 21 OSCC cell lines, where TNO155 was generally more
efficacious than SHP099.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for
replication and further investigation.

SHP2 Biochemical Inhibition Assay

This assay determines the in vitro inhibitory activity of compounds against full-length human
SHP2.

Materials:

Full-length human SHP2 protein

Phosphorylated insulin receptor substrate 1 (p-IRS1) peptide (activator)

6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) (substrate)

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCI, 1 mM EDTA, 0.05% P-20,
and 5 mM DTT.

Test compounds (TNO155, SHP099) dissolved in DMSO.
Procedure:

o Prepare a solution of SHP2 protein and p-IRS1 peptide in the assay buffer.
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Add the test compounds at various concentrations to the wells of a 384-well plate.

Add the SHP2/p-IRS1 mixture to the wells and incubate for a specified period to allow for
compound binding and enzyme activation.

Initiate the enzymatic reaction by adding the DIFMUP substrate.

Monitor the fluorescence intensity over time, which corresponds to the rate of DIFMUP
dephosphorylation.

Calculate the rate of reaction and determine the IC50 values by fitting the data to a dose-
response curve.
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Caption: Workflow for the SHP2 biochemical inhibition assay.

Cellular p-ERK Inhibition Assay (Western Blot)
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This assay measures the ability of the inhibitors to block the SHP2-mediated activation of the
downstream kinase ERK in a cellular context.

Materials:

e Cancer cell line (e.g., KYSE-520)

e Cell culture medium and supplements

e Test compounds (TNO155, SHP099)

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
e Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

e Seed cells in culture plates and allow them to adhere overnight.

o Treat the cells with various concentrations of the test compounds for a specified duration
(e.g., 2 hours).

e Lyse the cells on ice and collect the protein lysates.

o Determine protein concentration using a BCA or similar assay.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane and incubate with primary antibodies against p-ERK and total-ERK.
 Incubate with the appropriate HRP-conjugated secondary antibody.

» Detect the signal using a chemiluminescent substrate and an imaging system.
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e Quantify the band intensities to determine the ratio of p-ERK to total-ERK and calculate the

IC50 values.
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Caption: Experimental workflow for p-ERK Western blot analysis.

Conclusion

The comparative analysis of TNO155 and SHPO099 reveals a clear progression in the
development of allosteric SHP2 inhibitors. While both compounds effectively target the same
allosteric pocket to stabilize the inactive conformation of SHP2, TNO155 exhibits significantly
enhanced potency in both biochemical and cellular assays.[5] Studies have shown that
TNO155 has substantially higher single-agent antitumor activity compared to SHP099, and
lower doses are required to achieve similar effects.[5] This suggests that the structural
optimizations incorporated into TNO155 have successfully addressed some of the limitations of
SHP099, leading to a more potent and potentially safer therapeutic candidate. The provided
experimental protocols offer a robust framework for researchers to further investigate these and
other SHP2 inhibitors, contributing to the ongoing efforts to develop effective targeted therapies
for a range of cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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